2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
Its structure features a triazole core substituted with a 3-methylphenyl group at position 5 and an amino group at position 4, linked via a sulfanyl bridge to an acetamide moiety bearing a 3,4-difluorophenyl group. This combination of electron-withdrawing (fluorine) and lipophilic (methylphenyl) substituents may optimize bioavailability and target binding .
Properties
Molecular Formula |
C17H15F2N5OS |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-12-5-6-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
HEHUUZXQTTVXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Key Observations
The 3,4-difluorophenyl acetamide group balances electron-withdrawing effects and moderate lipophilicity, contrasting with the more electronegative 3,4-dichlorophenyl () or electron-deficient 4-nitrophenyl (AM31) groups .
Anti-Exudative Activity: Fluorine substituents on the phenyl ring (as in the target compound) are associated with enhanced anti-exudative activity compared to chlorine or methoxy groups, as shown in studies of structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides .
Antiviral Potential: While the target compound’s amino group on the triazole may facilitate hydrogen bonding (similar to AM31’s hydroxyphenyl group in ), its 3-methylphenyl substituent could provide superior steric compatibility with hydrophobic enzyme pockets, though direct antiviral data are lacking .
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a triazole derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N4S
- Molecular Weight : 344.44 g/mol
- CAS Number : 577697-53-1
- IUPAC Name : 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
The biological activity of this compound is primarily attributed to its triazole moiety, which can interact with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may alter receptor functions leading to various biological effects such as antimicrobial or anticancer activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound has demonstrated efficacy against a range of pathogens including bacteria and fungi. Studies have shown it to be effective against strains like Staphylococcus aureus and Candida albicans .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies:
- Cell Line Studies : It has shown cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant growth inhibition .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Case Studies
- Histological Studies on Liver Protection :
- Stress-Protective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
